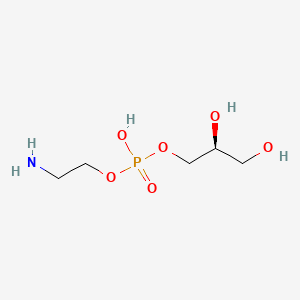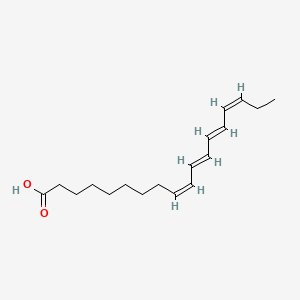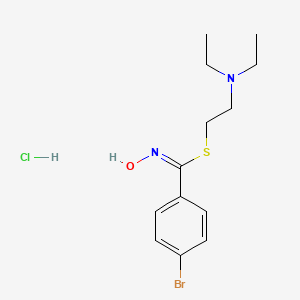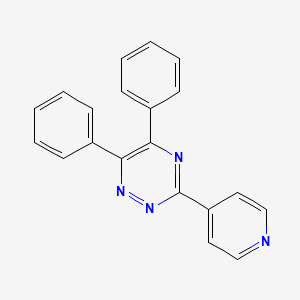
5,6-Diphenyl-3-pyridin-4-yl-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-diphenyl-3-pyridin-4-yl-1,2,4-triazine is a member of 1,2,4-triazines.
Scientific Research Applications
Complex Formation and Chemistry
- Chemistry of Triazines : The chemistry of triazines, including 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine, involves the formation of complexes with metals such as copper(II), ruthenium(II), and rhenium(V) (Kozhevnikov & Kozhevnikov, 2009).
- Mononuclear Ruthenium Complexes : Synthesis of mononuclear ruthenium complexes using 5,6-diphenyl-3-(pyridine-2-yl)-1,2,4-triazine as a chelating ligand has been achieved, revealing a piano-stool geometry around the metal center (Therrien, Saïd-Mohamed, & Süss-Fink, 2008).
Crystallography
- Crystal Structure Analysis : A study on a second monoclinic polymorph of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine has been reported, focusing on the unit-cell dimensions and the orientation of the pyridine ring with respect to the triazine ring (Eltayeb et al., 2007).
Synthesis and Applications in Catalysis
- Chiral Oxazoline Ligands : Synthesis and catalytic activity of chiral ligands incorporating 5,6-diphenyl-3-{3-[(4S/R)-4-R/Ar-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl}amino-1,2,4-triazines have been explored, particularly in the context of copper-catalyzed enatioselective nitroaldol reactions (Wolińska, 2016).
DNA Interactions
- DNA Binding : Cobalt(III) complexes containing asymmetric ligands, including 3-(pyridine-2-yl)-5,6-diphenyl-as-triazine, have been synthesized and characterized for their binding with calf thymus DNA, indicating the impact of the size and shape of the intercalated ligand on binding affinity (Wang et al., 2004).
Coordination Studies
- Coordination with Copper Cations : Investigations into the reactions of 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine with different copper salts have led to the synthesis of various copper complexes, characterized structurally and spectroscopically (Machura et al., 2008).
Bioinorganic Chemistry
- Sulfonated Zinc-Triazine Complexes : Novel sulfonated zinc-triazine complexes have been synthesized and characterized, including those with a pyridyl triazine core. These complexes have been studied for their binding with bovine serum albumin, indicating their potential in biological applications (Abeydeera, Perera, & Perera, 2018).
Chromogenic Reagents
- Iron(II) Sensitivity : As-triazines, including those with 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine, have been explored as chromogenic reagents for iron(II), with some derivatives showing higher sensitivity than previously known compounds (Almog et al., 1996).
properties
Product Name |
5,6-Diphenyl-3-pyridin-4-yl-1,2,4-triazine |
|---|---|
Molecular Formula |
C20H14N4 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
5,6-diphenyl-3-pyridin-4-yl-1,2,4-triazine |
InChI |
InChI=1S/C20H14N4/c1-3-7-15(8-4-1)18-19(16-9-5-2-6-10-16)23-24-20(22-18)17-11-13-21-14-12-17/h1-14H |
InChI Key |
HSJXYUNRWXCLBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)C3=CC=NC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



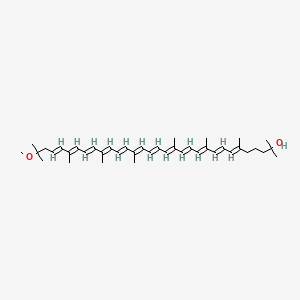

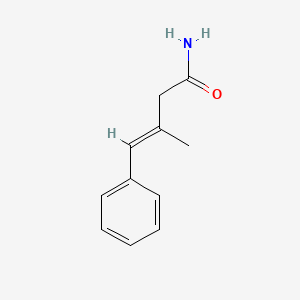
![(3E)-5-methyl-3-[(N-methylanilino)methylidene]thiophen-2-one](/img/structure/B1239293.png)
![6-[(1E,3E,5E)-6-[(2S,3S,3aS,4S,5S,6aR)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B1239294.png)
![3-[(9-Amino-7-ethoxyacridin-3-yl)diazenyl]pyridine-2,6-diamine;chloride](/img/structure/B1239296.png)
